3-(Aminomethyl)oxetan-3-amine oxalate
Overview
Description
Mechanism of Action
Target of Action
It is known to be used as a pharmaceutical intermediate .
Biochemical Pathways
The compound has been reported to be used in the synthesis of inhibitors for β-lactamase, phosphatidylinositol-5-phosphate 4-kinase (PI5P4K), phosphatidylinositol 3-kinase δ (PI3Kδ), and phosphatidylinositol 3-kinase γ (PI3Kγ) . These enzymes play crucial roles in various biochemical pathways, including cell signaling, immune response, and antibiotic resistance.
Result of Action
As an intermediate in the synthesis of various enzyme inhibitors, it could indirectly influence cellular processes by modulating the activity of these enzymes .
Biochemical Analysis
Biochemical Properties
3-(Aminomethyl)oxetan-3-amine oxalate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with human microsomal epoxide hydrolase, an enzyme involved in the metabolism of epoxides . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the stability of microtubules during cell division, thereby influencing cell proliferation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. For instance, the compound may bind to the active site of an enzyme, blocking substrate access and thereby inhibiting enzyme activity . Alternatively, it may induce conformational changes in the enzyme, enhancing its catalytic efficiency. Changes in gene expression are also mediated through interactions with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, this compound may undergo degradation, leading to a decrease in its efficacy . In in vitro studies, the compound has been shown to maintain its stability under specific storage conditions, such as refrigeration. In in vivo studies, the long-term effects on cellular function may vary depending on the dosage and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At high doses, toxic or adverse effects may be observed, including enzyme inhibition, cellular damage, and disruption of metabolic processes. Threshold effects are also noted, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, influencing overall metabolic activity and flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, the compound may be transported into the cell via amino acid transporters and subsequently distributed to various organelles, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, affecting gene expression and cellular regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)oxetan-3-amine oxalate typically involves the reaction of oxetane derivatives with aminomethyl groups under controlled conditions . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction . The product is then purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency . This may include the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)oxetan-3-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The aminomethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, amine derivatives, and substituted oxetanes .
Scientific Research Applications
3-(Aminomethyl)oxetan-3-amine oxalate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)oxetan-3-amine: This compound is similar in structure but does not have the oxalate group.
3-Oxetanamine: Another similar compound with a different functional group arrangement.
Uniqueness
3-(Aminomethyl)oxetan-3-amine oxalate is unique due to its combination of the oxetane ring and the aminomethyl group, which provides it with distinct chemical properties and reactivity . This makes it a valuable compound in various scientific research and industrial applications .
Properties
IUPAC Name |
3-(aminomethyl)oxetan-3-amine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.C2H2O4/c5-1-4(6)2-7-3-4;3-1(4)2(5)6/h1-3,5-6H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZDRMGAUJSRDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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